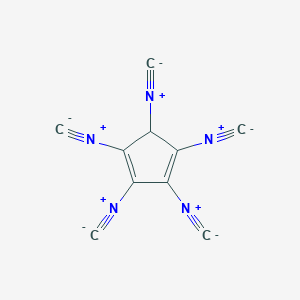
1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene is a derivative of cyclopentadiene, characterized by the presence of five isocyanide groups attached to the cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with isocyanide reagents under specific conditions. One common method includes the use of palladium-catalyzed reactions, where cyclopentadiene is treated with isocyanide reagents in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable one-pot synthesis methods. These methods are designed to optimize yield and minimize the number of steps involved in the synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadiene derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated cyclopentane derivatives .
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug design and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve abnormal protein interactions.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene involves its interaction with molecular targets through its isocyanide groups. These groups can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. The compound’s ability to act as a ligand allows it to modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pentacyanocyclopentadiene: This compound has five cyano groups instead of isocyanide groups and exhibits different reactivity and coordination properties.
1,2,3,4,5-Pentakis(4-butylphenyl)-1,3-cyclopentadiene: This derivative has bulky phenyl groups, which influence its steric and electronic properties.
1,2,3,4,5-Pentacarbomethoxycyclopentadiene: This compound contains ester groups, making it a strong organic acid and a precursor to useful organocatalysts.
Uniqueness
1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene is unique due to its isocyanide groups, which impart distinct chemical properties and reactivity
Propiedades
Número CAS |
824966-89-4 |
|---|---|
Fórmula molecular |
C10HN5 |
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentaisocyanocyclopenta-1,3-diene |
InChI |
InChI=1S/C10HN5/c1-11-6-7(12-2)9(14-4)10(15-5)8(6)13-3/h6H |
Clave InChI |
UZJYWBONYHUUCS-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1C(=C(C(=C1[N+]#[C-])[N+]#[C-])[N+]#[C-])[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14220857.png)
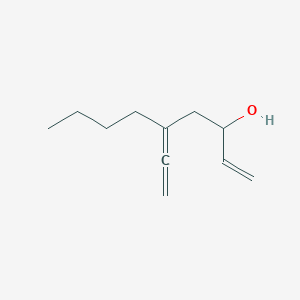
![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)

![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)
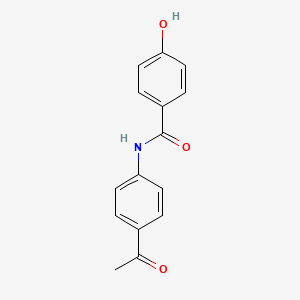
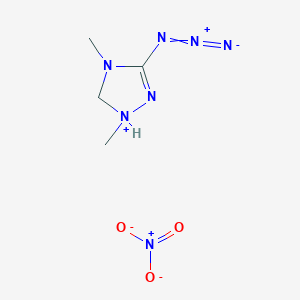
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)
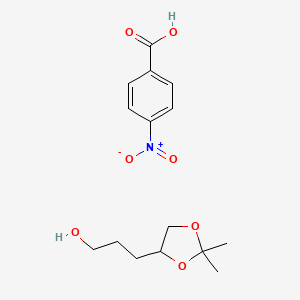
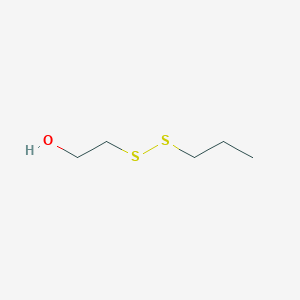
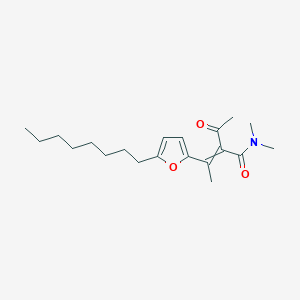
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
